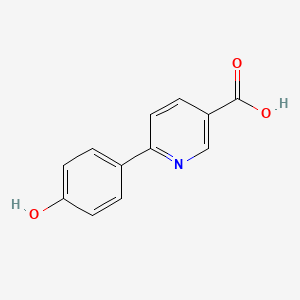

6-(4-Hydroxyphenyl)nicotinic acid

Descripción

Contextualization within Nicotinic Acid Derivatives and Pyridine (B92270) Chemistry

6-(4-Hydroxyphenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. Nicotinic acid itself is a derivative of pyridine, a heterocyclic aromatic organic compound. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. nih.govresearchgate.net Nicotinic acid, in particular, is a well-established starting point for the synthesis of new chemical entities due to its known biological roles and versatile chemical reactivity. nih.gov Researchers often modify the core nicotinic acid structure to explore new pharmacological activities, leading to a vast library of derivatives with potential therapeutic applications. nih.govresearchgate.netresearchgate.net

Significance of the 6-Substitution Pattern in Nicotinic Acid Scaffolds

The substitution pattern on the nicotinic acid ring is crucial in determining the resulting molecule's biological and chemical properties. The 6-position, in particular, is a key site for modification. Introducing different chemical groups at this position can significantly alter the compound's interaction with biological targets. Research into 6-substituted nicotinic acid derivatives has demonstrated a range of biological effects, including anti-inflammatory and antimicrobial activities. uic.edunih.gov The nature of the substituent at the 6-position influences the electronic properties and steric bulk of the molecule, which in turn affects its binding affinity to enzymes and receptors. For instance, the introduction of aryl groups, such as the 4-hydroxyphenyl group, at the 6-position has been a strategy in the development of compounds with analgesic and anti-inflammatory properties. researchgate.net

Overview of Current Research Trajectories

Current research involving structures related to this compound is focused on several promising areas. Given the known biological activities of nicotinic acid derivatives and the 4-hydroxyphenyl moiety, research trajectories include:

Anti-inflammatory Agents: A significant area of investigation is the development of novel anti-inflammatory drugs. nih.gov Research has shown that certain nicotinic acid derivatives exhibit potent anti-inflammatory effects, and the 4-hydroxyphenyl group is a common feature in many anti-inflammatory compounds. researchgate.netnih.gov

Antimicrobial Agents: The search for new antimicrobial agents is another key research direction. nih.govresearchgate.net Nicotinic acid derivatives have been synthesized and tested for their activity against various bacterial strains, including resistant ones like MRSA. nih.gov

Enzyme Inhibition: The ability of the 4-hydroxyphenyl group to interact with enzyme active sites makes these compounds candidates for enzyme inhibitors. ontosight.ainih.gov This could be relevant for a variety of diseases where specific enzymes play a critical role.

The table below summarizes some of the researched activities for related nicotinic acid derivatives.

| Research Area | Biological Activity of Related Derivatives | Reference Compounds |

| Anti-inflammatory | Inhibition of inflammatory cytokines (TNF-α, IL-6), COX-2 inhibition. | Ibuprofen, Celecoxib |

| Antimicrobial | Activity against Gram-positive bacteria, including MRSA strains. | Gentamicin, Ampicillin |

| Enzyme Inhibition | Inhibition of enzymes like Cytochrome P450 2A6 and Acetylcholinesterase. | Nicotine (B1678760) |

Structure

3D Structure

Propiedades

IUPAC Name |

6-(4-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-10-4-1-8(2-5-10)11-6-3-9(7-13-11)12(15)16/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDLQWLUHYXQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80686967 | |

| Record name | 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144289-96-3 | |

| Record name | 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 4 Hydroxyphenyl Nicotinic Acid and Its Analogs

Strategies for Functionalization at the C-6 Position of the Nicotinic Acid Core

The functionalization at the C-6 position of the nicotinic acid core is a key strategy for creating diverse analogs. One of the most powerful and widely used methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.orgresearchgate.net This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between a halide (typically a chloro- or bromo-substituted pyridine) and an organoboron compound, such as a boronic acid or its ester. libretexts.orgyoutube.com

For instance, 6-chloropurine (B14466) has been successfully coupled with various arylboronic acids to produce 6-arylpurines in good yields. researchgate.net The reaction conditions can be tailored to the specific substrates, with anhydrous conditions in toluene (B28343) being preferable for electron-rich boronic acids, while aqueous dimethoxyethane is often used for electron-poor arylboronic acids and alkenylboronic acids. researchgate.net The Suzuki-Miyaura coupling is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. nih.govlibretexts.org

Another significant catalytic reaction for C-C bond formation at the C-6 position is the Sonogashira coupling. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgmdpi.com It is a robust method for synthesizing alkynyl-substituted pyridines. scirp.orgresearchgate.netresearchgate.net

Approaches for Introducing the 4-Hydroxyphenyl Moiety onto Pyridine (B92270) Scaffolds

The introduction of the 4-hydroxyphenyl group onto a pyridine ring is commonly achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a primary method, reacting a halogenated pyridine, such as 2-bromonicotinaldehyde, with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst like Pd(PPh3)4 and a base such as K3PO4. nih.gov This reaction is known for its efficiency and high yields in forming the desired biaryl structure. nih.gov

The synthesis of 6-hydroxynicotinic acid itself can be accomplished through several routes, including the enzymatic hydroxylation of nicotinic acid using microorganisms like Pseudomonas, Bacillus, or Achromobacter species. prepchem.comgoogle.com Chemical syntheses include the carboxylation of 2-pyridone or starting from maleic acid or isocinchomeronic acid. google.com Another method involves the reaction of methyl coumalate with ammonium (B1175870) hydroxide (B78521) followed by treatment with sodium hydroxide. orgsyn.org

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group of 6-(4-hydroxyphenyl)nicotinic acid is a versatile handle for further derivatization, allowing for the synthesis of a wide array of functional analogs.

Synthesis of Esters

Esterification of the carboxylic acid is a fundamental transformation. Standard methods involve reacting the nicotinic acid derivative with an alcohol in the presence of an acid catalyst or using a coupling agent. For example, ethyl nicotinate (B505614) can be prepared by reacting nicotinic acid with thionyl chloride to form the acid chloride, which is then treated with absolute ethanol (B145695). researchgate.netrdd.edu.iq Alternatively, refluxing the acid with an alcohol and a strong acid like sulfuric acid can also yield the corresponding ester. rdd.edu.iq

Formation of Hydrazides and Subsequent Heterocyclic Annulation (e.g., Thiazolidinones, Oxadiazolines, Pyrazolines)

The conversion of the carboxylic acid or its ester to a hydrazide is a key step in the synthesis of many heterocyclic compounds. nih.gov This is typically achieved by reacting the corresponding ester, such as ethyl nicotinate, with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. researchgate.netrdd.edu.iqnih.gov The resulting nicotinic acid hydrazide is a crucial intermediate. researchgate.net

These hydrazides can then undergo condensation with various electrophiles to form a range of heterocyclic systems.

1,3,4-Oxadiazoles/Oxadiazolines: Nicotinic acid hydrazide can be condensed with aldehydes or ketones to form N-acylhydrazones. researchgate.net These hydrazones can then be cyclized to 1,3,4-oxadiazole (B1194373) derivatives. researchgate.netrdd.edu.iqinovatus.es A common method for this cyclization involves refluxing the hydrazone with acetic anhydride (B1165640) or using an oxidizing agent like lead oxide. researchgate.netrdd.edu.iqresearchgate.netinovatus.es

Thiazolidinones: Thiazolidinone rings can be constructed from nicotinic acid derivatives. One route involves the condensation of a nicotinohydrazide with substituted aromatic aldehydes to form Schiff bases. These intermediates are then reacted with thioglycolic acid to yield the 4-thiazolidinone (B1220212) ring. nih.gov Another approach involves the reaction of a hydrazide with an isothiocyanate to form a thiourea (B124793) derivative, which can then be cyclized with dialkyl acetylenedicarboxylates to produce thiazolidinones. nih.gov

Pyrazolines: Pyrazoline rings can be synthesized from nicotinic acid hydrazide by reaction with chalcones (α,β-unsaturated ketones). nih.gov The chalcones themselves are typically prepared via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a substituted benzaldehyde. nih.gov The subsequent reaction of the chalcone (B49325) with the hydrazide leads to the formation of the pyrazoline ring. nih.govorganic-chemistry.orgresearchgate.netsci-hub.se Zinc triflate has also been used to catalyze the reaction of phenylhydrazines with alkynes to form pyrazolines. capes.gov.br

A summary of the synthesis of these heterocyclic compounds from nicotinic acid hydrazide is presented below:

| Starting Material | Reagent(s) | Heterocyclic Product |

| Nicotinic acid hydrazide | Aromatic aldehydes, then acetic anhydride or lead oxide | 1,3,4-Oxadiazole |

| Nicotinic acid hydrazide | Aromatic aldehydes, then thioglycolic acid | 4-Thiazolidinone |

| Nicotinic acid hydrazide | Chalcones | Pyrazoline |

Amide Formation

Amide bond formation is a common derivatization of the carboxylic acid group. This can be achieved by reacting the nicotinic acid with an amine using a suitable coupling agent. google.com In some cases, particularly with sterically hindered amines, the formation of byproducts like homobislactones can occur, reducing the yield of the desired amide. nih.gov The choice of activation method for the carboxylic acid is crucial to minimize these side reactions. nih.gov

Catalytic Reactions in the Synthesis of this compound Derivatives

Catalytic reactions are indispensable in the synthesis and functionalization of this compound and its analogs. As previously mentioned, palladium-catalyzed cross-coupling reactions are paramount.

Suzuki-Miyaura Coupling: This reaction is highly effective for creating C-C bonds, particularly for aryl-aryl coupling to introduce the 4-hydroxyphenyl moiety or to functionalize the C-6 position of the pyridine ring. nih.govlibretexts.orgresearchgate.net The reaction typically employs a palladium catalyst and a base, and is known for its versatility and functional group tolerance. nih.govlibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds, enabling the introduction of amino groups at halogenated positions of the pyridine ring. researchgate.netacsgcipr.orglibretexts.org It involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a strong base. researchgate.netacsgcipr.org This method has been used to synthesize various aminopyridine derivatives. researchgate.netnih.govresearchgate.net

Sonogashira Coupling: This reaction provides an efficient route to alkynyl-substituted pyridines by coupling a terminal alkyne with a halo-pyridine in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmdpi.comscirp.orgresearchgate.netresearchgate.net

The table below summarizes key catalytic reactions used in the synthesis of derivatives of the nicotinic acid scaffold:

| Reaction | Catalyst System | Bond Formed | Application Example |

| Suzuki-Miyaura Coupling | Pd catalyst, Base | C-C | Synthesis of 2-aryl nicotinaldehyde derivatives nih.gov |

| Buchwald-Hartwig Amination | Pd catalyst, Base | C-N | Synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines nih.gov |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst | C-C (sp2-sp) | Synthesis of 2-amino-3-alkynylpyridines scirp.org |

Molecular Structure, Conformational Analysis, and Spectroscopic Characterization of 6 4 Hydroxyphenyl Nicotinic Acid

Theoretical and Computational Investigations of Molecular Geometry and Electronic Structure

Computational analyses for similar compounds, such as syringic acid derivatives, have been used to explore their potential as enzyme inhibitors by examining their interactions within binding sites. semanticscholar.org Similar computational approaches for 6-(4-Hydroxyphenyl)nicotinic acid could elucidate its potential biological activities.

Conformational Dynamics and Energetics of the 4-Hydroxyphenyl Moiety

The bond connecting the pyridine (B92270) and phenyl rings in this compound allows for rotational freedom, leading to different conformations. The conformational dynamics primarily concern the dihedral angle between the two aromatic rings. The energetic favorability of a planar versus a twisted conformation is determined by a balance between conjugative stabilization (favoring planarity) and steric hindrance between the ortho-protons of the two rings (favoring a twisted state).

The presence of the hydroxyl group on the phenyl ring can further influence conformational preference through potential intramolecular hydrogen bonding with the nitrogen atom of the pyridine ring. Computational studies on related biphenyl (B1667301) systems are often employed to calculate the energy landscape of such rotations and identify the most stable conformers.

Advanced Spectroscopic Techniques for Structural Elucidation

¹H NMR:

Aromatic Protons: The protons on the pyridine and phenyl rings would appear in the downfield region, typically between 7.0 and 9.0 ppm. The specific shifts would be influenced by the positions of the carboxylic acid and hydroxyphenyl substituents.

Hydroxyl Proton: The phenolic OH proton would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

Carboxylic Acid Proton: The acidic proton of the carboxyl group would also be a broad singlet, typically found further downfield (>10 ppm).

¹³C NMR: The ¹³C NMR spectrum would show 12 distinct signals corresponding to the 12 carbon atoms in the molecule, assuming free rotation around the C-C bond between the rings. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >165 ppm). The carbons attached to the oxygen and nitrogen atoms would also have characteristic downfield shifts.

A representative table of predicted NMR shifts for the parent compound, nicotinic acid, is provided below. hmdb.castackexchange.comebi.ac.uknih.govchemicalbook.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | ~9.15 (d) | C2 ~151.7 |

| H4 | ~8.30 (dt) | C3 ~126.6 |

| H5 | ~7.60 (m) | C4 ~140.4 |

| H6 | ~8.83 (dd) | C5 ~135.0 |

| -COOH | >10 (s, broad) | C6 ~153.1 |

| C=O ~176.1 | ||

| Note: This data is for the parent nicotinic acid and serves as a reference. The shifts for this compound would be different due to the substituent. |

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. researchgate.netnih.govresearchgate.netchemicalbook.com

Key expected vibrational frequencies include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group and a very broad band for the carboxylic acid OH.

C-H Stretch: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.

C=C and C=N Stretch: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

C-O Stretch: The phenolic C-O stretching would appear in the 1200-1300 cm⁻¹ range.

The table below shows typical IR absorption ranges for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretch, H-bonded | 2500-3300 (very broad) |

| Phenol (O-H) | Stretch, H-bonded | 3200-3600 (broad) |

| Aromatic (C-H) | Stretch | 3000-3100 |

| Carboxylic Acid (C=O) | Stretch | 1700-1725 |

| Aromatic (C=C), Pyridine (C=N) | Ring Stretch | 1400-1600 |

| Phenol (C-O) | Stretch | 1200-1300 |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. For this compound (MW = 215.21), the molecular ion peak [M]⁺ would be expected at m/z 215. bldpharm.comnist.govmassbank.eu

Common fragmentation patterns for such a molecule would likely involve:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group (m/z 198).

Loss of a water molecule (H₂O) (m/z 197).

Decarboxylation, with the loss of CO₂ (m/z 171).

Cleavage of the bond between the two aromatic rings.

Analysis of related compounds, like biphenyls, shows characteristic fragmentation patterns that can help in interpreting the mass spectrum of the title compound. pdx.educhemscene.com

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure organic compound. The theoretical elemental composition of this compound (C₁₂H₉NO₃) is:

Carbon (C): 66.97%

Hydrogen (H): 4.22%

Nitrogen (N): 6.51%

Oxygen (O): 22.30%

Experimental values obtained for a synthesized and purified sample should closely match these theoretical percentages to confirm its elemental composition and purity. This technique is routinely reported in the synthesis and characterization of new nicotinic acid derivatives. bldpharm.com

Biological Activity and Mechanistic Insights of 6 4 Hydroxyphenyl Nicotinic Acid and Its Derivatives Pre Clinical / in Vitro / Cellular Models

Antimicrobial Activity Spectrum and Efficacy

Derivatives of nicotinic acid are recognized for their potential as antimicrobial agents. The introduction of various substituents onto the nicotinic acid scaffold has yielded compounds with a wide range of activities against bacteria and fungi.

Further modifications, such as the cyclization of acylhydrazones into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives, have also yielded compounds with potent antibacterial properties. One such derivative, featuring a 5-nitrofuran substituent, was effective against Bacillus subtilis (ATCC 6633) and Staphylococcus aureus (ATCC 6538) with an MIC of 7.81 µg/mL, and against an MRSA strain (ATCC 43300) with an MIC of 15.62 µg/mL. nih.gov Similarly, research into 6-phenylnicotinohydrazide derivatives revealed that a 2,6-dichlorobenzylidene version possessed potent, broad-spectrum antibacterial activity with MIC values ranging from 0.24 to 1.95 µg/mL. researchgate.netjst.go.jp

These findings suggest that the nicotinic acid scaffold, particularly when substituted at the 6-position with aryl groups, is a promising framework for developing agents active against pathogenic Gram-positive bacteria, including resistant strains.

| Compound Class | Organism | Strain | MIC (µg/mL) |

|---|---|---|---|

| Nicotinic Acid Acylhydrazone Derivative | Staphylococcus epidermidis | ATCC 12228 | 1.95 |

| Nicotinic Acid Acylhydrazone Derivative | Staphylococcus aureus (MRSA) | ATCC 43300 | 7.81 |

| 1,3,4-Oxadiazoline Derivative of Nicotinic Acid | Bacillus subtilis | ATCC 6633 | 7.81 |

| 1,3,4-Oxadiazoline Derivative of Nicotinic Acid | Staphylococcus aureus | ATCC 6538 | 7.81 |

| 1,3,4-Oxadiazoline Derivative of Nicotinic Acid | Staphylococcus aureus (MRSA) | ATCC 43300 | 15.62 |

| 6-Phenylnicotinohydrazide Derivative (2,6-dichlorobenzylidene) | Various Bacteria | N/A | 0.24 - 1.95 |

The antifungal potential of nicotinic acid derivatives has also been an area of investigation. Nicotinamide, a related compound, has demonstrated significant antifungal activity against Candida albicans, including fluconazole-resistant isolates, and can suppress biofilm formation. nih.gov

Studies on more complex derivatives have shown that the nicotinic acid scaffold can be a foundation for potent antifungal agents. For example, a 2,6-dichlorobenzylidene derivative of 6-phenylnicotinohydrazide was found to be the most active in its series against Candida albicans, with an MIC of 0.98 µg/mL. jst.go.jp Other compounds in the same study also showed moderate activity against C. albicans, with MICs ranging from 3.9 to 31.25 µg/mL. jst.go.jp These results indicate that, similar to antibacterial applications, aryl substitution at the 6-position can be a viable strategy for developing nicotinic acid-based antifungal compounds. However, it has also been suggested that the niacin biosynthetic pathway may not be an ideal target for antifungal development because many pathogenic fungi can synthesize it de novo or, like the effective pathogen Candida glabrata, are natural niacin auxotrophs yet remain virulent. mdpi.com

| Compound Class | Organism | MIC (µg/mL) |

|---|---|---|

| 6-Phenylnicotinohydrazide Derivative (2,6-dichlorobenzylidene) | Candida albicans | 0.98 |

| Other 6-Phenylnicotinohydrazide Derivatives | Candida albicans | 3.9 - 31.25 |

The development of multi-drug resistance (MDR) in pathogens is a significant global health challenge. nih.gov Nicotinic acid derivatives have shown potential in combating these challenging strains. As noted previously, certain acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid are effective against MRSA, a notorious MDR pathogen, with MIC values as low as 7.81 µg/mL. mdpi.comnih.gov

Furthermore, studies on 6-phenylnicotinohydrazides have produced compounds with potent, broad-spectrum antimicrobial activity, indicating their potential utility against a range of resistant microbes. researchgate.netjst.go.jp The ability of these scaffolds to overcome resistance mechanisms warrants further investigation, positioning them as a potentially valuable starting point for the development of new therapies to treat infections caused by MDR bacteria. researchgate.net

Enzymatic Interactions and Metabolic Pathway Modulation

The biological effects of 6-(4-Hydroxyphenyl)nicotinic acid and its derivatives can be understood through their interactions with key metabolic pathways, particularly those involving Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis and bacterial degradation of nicotinic acid.

Nicotinic acid is a crucial precursor for the biosynthesis of NAD+, an essential coenzyme in cellular metabolism. aboutnad.com In mammalian cells, nicotinic acid is converted to NAD+ via the Preiss-Handler pathway. oregonstate.edu This pathway involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN), which is then adenylated to form nicotinic acid adenine dinucleotide (NaAD+) and finally amidated to yield NAD+.

Studies in cultured normal human epidermal keratinocytes have shown that supplementation with nicotinic acid or nicotinic acid mononucleotide can significantly elevate intracellular NAD+ levels. nih.gov This suggests that the enzymes of the Preiss-Handler pathway are active in these cells and can utilize nicotinic acid-based precursors. While direct studies on this compound are lacking, its structural similarity to nicotinic acid suggests it could potentially interact with the enzymes of this pathway, such as nicotinic acid phosphoribosyltransferase (NAPRT). However, the bulky 4-hydroxyphenyl substituent at the 6-position may influence its recognition and processing by these enzymes, potentially acting as an inhibitor or a less efficient substrate.

Certain aerobic bacteria, including species of Pseudomonas and Bordetella, possess pathways to degrade nicotinic acid, allowing them to use it as a carbon and nitrogen source. nih.gov A common initial step in these degradation pathways is the hydroxylation of nicotinic acid at the 6-position to form 6-hydroxynicotinic acid (6-HNA). nih.gov This reaction is catalyzed by a nicotinic acid hydroxylase. The resulting 6-HNA is then further metabolized through a series of enzymatic steps.

The structure of this compound, with a phenyl group at the 6-position, is significantly different from the 6-hydroxy intermediate. This substitution would likely prevent its entry into this degradation pathway, as it would not be a suitable substrate for the nicotinic acid hydroxylase that initiates the process. Consequently, the compound might act as an inhibitor of the pathway by competing with nicotinic acid for the enzyme's active site. This potential for pathway modulation could be a mechanism for its antimicrobial action, though this hypothesis requires experimental verification.

Receptor-Ligand Interactions and Signaling Pathway Engagement

General Mechanistic Hypotheses Related to the Hydroxyphenyl Moiety and Enzyme/Receptor Binding

The hydroxyphenyl moiety is a common structural feature in many biologically active compounds and plays a crucial role in their interaction with enzymes and receptors. The presence and position of the hydroxyl group on the phenyl ring can significantly influence binding affinity and specificity through various non-covalent interactions.

One of the primary contributions of the hydroxyphenyl group to molecular recognition is its ability to act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the hydroxyl oxygen). This dual capacity allows for the formation of strong and specific hydrogen bonds with amino acid residues in the binding pocket of a protein, such as serine, threonine, tyrosine, aspartate, or glutamate. These interactions are fundamental for the stable anchoring of a ligand within its target binding site.

In some contexts, such as with catechol moieties (which contain two hydroxyl groups on a phenyl ring), the hydroxyphenyl structure contributes to interfacial binding on adhesive proteins, suggesting a role in mediating strong surface interactions. mdpi.com For a compound like this compound, it is hypothesized that the hydroxyphenyl moiety is critical for orienting the molecule within a receptor's binding pocket, with the hydroxyl group forming key hydrogen bonds that stabilize the ligand-receptor complex.

In Vitro Pharmacological Investigations (excluding human/clinical applications)

While direct in vitro pharmacological investigations specifically targeting this compound are not extensively detailed in the available literature, the activity of its parent compound, nicotinic acid, and related derivatives provides significant insights. Nicotinic acid is known to be the ligand for the G protein-coupled receptor GPR109A (also known as HM74A). nih.govopencardiovascularmedicinejournal.com Mutagenesis studies have indicated that an arginine residue in a transmembrane domain of this receptor is key for recognizing the acidic portion of nicotinic acid and related ligands. nih.gov

Studies on other 6-substituted nicotine (B1678760) analogs reveal that modifications at the 6-position of the pyridine (B92270) ring can significantly impact receptor affinity. For instance, various 6-substituted nicotine derivatives have been shown to bind to nicotinic acetylcholinergic receptors (nAChRs) with a wide range of affinities (Ki values from 0.45 nM to >10,000 nM). researchgate.net Research on these analogs suggests that the lipophilicity and the steric volume of the substituent at the 6-position are critical factors modulating binding affinity, more so than electronic properties alone. researchgate.net Specifically, 6-hydroxynicotine was found to bind with modest affinity. researchgate.net This suggests that a larger substituent, such as a 4-hydroxyphenyl group, at the 6-position of nicotinic acid would likewise influence its binding profile to its target receptors, although the precise affinity and selectivity would require direct experimental validation.

Investigations of Anti-inflammatory Mechanisms in Cellular Models

The anti-inflammatory properties of nicotinic acid, the parent scaffold of this compound, have been investigated in various cellular models, providing a strong basis for understanding the potential mechanisms of its derivatives. These effects are primarily mediated through the GPR109A receptor, which is expressed in immune cells such as monocytes and macrophages. opencardiovascularmedicinejournal.comnih.gov

In cellular models using human monocytes and murine macrophage cell lines (e.g., RAW264.7), nicotinic acid has been shown to potently suppress the secretion of key pro-inflammatory mediators. nih.govmdpi.com When these cells are activated with Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), nicotinic acid treatment significantly reduces the release of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the chemokine monocyte chemoattractant protein-1 (MCP-1). nih.gov

The underlying mechanism for this anti-inflammatory action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com Upon activation of GPR109A by nicotinic acid, downstream signaling events lead to a reduction in the phosphorylation of key proteins in the NF-κB cascade, such as IKKβ and IκBα. nih.gov This inhibition prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes. nih.govmdpi.com Studies using siRNA to knock down GPR109A have confirmed that the anti-inflammatory effects of nicotinic acid are dependent on this receptor. nih.govmdpi.com

Given that this compound retains the core nicotinic acid structure necessary for GPR109A binding, it is highly probable that it exerts anti-inflammatory effects through a similar GPR109A-dependent mechanism, leading to the suppression of the NF-κB pathway and subsequent reduction in inflammatory cytokine production in macrophages and other immune cells.

Interactive Data Table: Effect of Nicotinic Acid on Pro-Inflammatory Mediators in Cellular Models

| Cell Model | Stimulant | Mediator | Reported Inhibition | Source |

| Human Monocytes | LPS (TLR4 Agonist) | TNF-α | 49.2 ± 4.5% | nih.gov |

| Human Monocytes | LPS (TLR4 Agonist) | Interleukin-6 (IL-6) | 56.2 ± 2.8% | nih.gov |

| Human Monocytes | LPS (TLR4 Agonist) | MCP-1 | 43.2 ± 3.1% | nih.gov |

| Human Monocytes | HKLM (TLR2 Agonist) | TNF-α | 48.6 ± 7.1% | nih.gov |

| Human Monocytes | HKLM (TLR2 Agonist) | Interleukin-6 (IL-6) | 60.9 ± 1.6% | nih.gov |

| Human Monocytes | HKLM (TLR2 Agonist) | MCP-1 | 59.3 ± 5.3% | nih.gov |

| RAW 264.7 Macrophages | LPS/INF-γ | TNF-α | Comparable to Ibuprofen | nih.gov |

| RAW 264.7 Macrophages | LPS/INF-γ | Interleukin-6 (IL-6) | Comparable to Ibuprofen | nih.gov |

| RAW 264.7 Macrophages | LPS/INF-γ | iNOS | Comparable to Ibuprofen | nih.gov |

| RAW 264.7 Macrophages | LPS/INF-γ | COX-2 | Comparable to Ibuprofen | nih.gov |

Structure Activity Relationship Sar Studies for 6 4 Hydroxyphenyl Nicotinic Acid Derivatives

Influence of the 4-Hydroxyphenyl Group on Biological Activity and Molecular Interactions

The 4-hydroxyphenyl group at the C-6 position of the nicotinic acid core is a crucial determinant of the biological activity and molecular interactions of this class of compounds. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating key interactions with biological targets. For instance, in some contexts, the presence of hydroxyl groups in a molecule is thought to enhance its affinity for target proteins. researchgate.net

The modification of this group, for example, through etherification, can lead to significant changes in activity. In a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, the 4-hydroxyphenyl group was modified to a phenoxy ether, which was found to be a key structural element for their activity as inhibitors of the sodium-calcium exchanger (NCX). nih.gov This indicates that while the phenyl ring itself is important for establishing a foundational interaction, derivatization of the hydroxyl group can fine-tune the compound's properties, such as hydrophobicity, which plays a role in its inhibitory activity. nih.gov

Role of Carboxylic Acid Derivatization in Activity Modulation

The carboxylic acid group of nicotinic acid is a key functional group that is frequently derivatized to modulate the compound's physicochemical properties and biological activity. nih.gov Conversion of the carboxylic acid to esters, amides, or other functional groups can impact factors such as solubility, membrane permeability, and metabolic stability, as well as alter the compound's binding mode to its target. nih.govthermofisher.com

The derivatization of carboxylic acids is a common strategy in drug discovery to overcome issues like poor chromatographic behavior or weak ionization in mass spectrometry. nih.gov Amidation is one of the most frequently employed reactions for this purpose. nih.gov

In the development of vasorelaxant and antioxidant thionicotinic acid derivatives, the conversion of the carboxylic acid to its corresponding amide and nitrile analogs was explored. nih.gov The study found that while all tested analogs exhibited vasorelaxant properties, the parent thionicotinic acid was the most potent, indicating that the free carboxylic acid was optimal for this particular activity. nih.gov Conversely, in a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives designed as NCX inhibitors, the carboxamide group was a central feature of the pharmacophore. nih.gov The nature of the substituent on the amide nitrogen was found to be a critical determinant of inhibitory potency. nih.gov

These examples underscore that the role of carboxylic acid derivatization is highly context-dependent. The optimal derivative is determined by the specific biological target and the desired pharmacological effect.

Computational and Quantitative Structure-Activity Relationship (QSAR) Analyses

Computational and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools used to correlate the chemical structure of compounds with their biological activities. These in silico methods are instrumental in understanding the SAR of 6-(4-hydroxyphenyl)nicotinic acid derivatives and in guiding the design of new, more potent analogs.

QSAR models have been successfully applied to various series of nicotinic acid derivatives. For example, a QSAR study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives revealed that their inhibitory activity against the reverse mode of the sodium-calcium exchanger (NCX) is dependent on the hydrophobicity and the shape of the substituent at the 3-position of the phenyl ring. nih.gov This model provides a quantitative framework for predicting the activity of new derivatives and for prioritizing their synthesis.

In another study, 3D-QSAR models were developed for a series of 4,5-dihydropyrazole niacinamide derivatives as BRAF(V600E) inhibitors. nih.gov These models offered insights into the pharmacophoric requirements for potent inhibitory activity, which can be used to design novel agents with enhanced efficacy. nih.gov Similarly, QSAR studies on amide derivatives as xanthine (B1682287) oxidase inhibitors have been conducted using machine learning techniques, demonstrating the predictive power of these computational approaches. frontiersin.org

The application of QSAR extends to understanding the binding of nicotine (B1678760) analogs to nicotinic acetylcholine (B1216132) receptors. A study on 6-substituted nicotine derivatives demonstrated that a combination of the lipophilicity and the molecular volume of the substituent at the 6-position could account for the observed binding affinity. researchgate.net

Molecular Docking Studies for Binding Mode Predictions and Target Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to elucidate the binding modes of ligands within the active site of a biological target and to predict binding affinities. mdpi.comrsdjournal.org

For derivatives of nicotinic acid, molecular docking has been instrumental in understanding their interactions with various enzymes and receptors. For instance, in the study of 4,5-dihydropyrazole niacinamide derivatives as BRAF(V600E) inhibitors, docking simulations were performed to determine the probable binding model of the most active compounds within the kinase's active site. nih.gov This information is invaluable for understanding the molecular basis of their inhibitory activity and for designing new derivatives with improved binding characteristics. nih.gov

Similarly, molecular docking studies were conducted on newly synthesized nicotinic acid derivatives to evaluate their potential as anti-inflammatory agents by predicting their binding to the COX-2 active site. nih.gov The results of the docking studies were in good agreement with the experimentally observed biological activities. nih.gov In the investigation of N-(4-hydroxyphenyl)picolinamide, molecular docking was used to show the interaction between the ligand and a protein target, providing insights into its potential bioactivity. researchgate.net

The use of molecular docking is a crucial step in modern drug design, allowing researchers to visualize and analyze the interactions between a ligand and its target at the atomic level, thereby facilitating the rational design of more effective and selective drugs. nih.gov

Interactive Data Table: SAR of Nicotinic Acid Derivatives

Below is an interactive table summarizing the structure-activity relationship data for various nicotinic acid derivatives.

| Derivative Class | Modification | Effect on Activity | Target/Assay | Reference |

| 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamides | Substitution at the 3-position of the phenyl ring | Activity dependent on hydrophobicity and shape | NCX inhibition | nih.gov |

| Thionicotinic acids | Carboxylic acid vs. amide/nitrile | Carboxylic acid most potent | Vasorelaxation | nih.gov |

| 6-Substituted nicotines | Lipophilicity and steric size at C-6 | Lipophilicity increases affinity, size decreases it | nAChR binding | researchgate.net |

| 4,5-Dihydropyrazole niacinamides | Various substitutions | Potent inhibition | BRAF(V600E) | nih.gov |

Analytical Research and Characterization Techniques for 6 4 Hydroxyphenyl Nicotinic Acid

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone for the separation and analysis of 6-(4-hydroxyphenyl)nicotinic acid. The choice of method depends on the specific analytical goal, whether it is rapid purity assessment or precise quantitative determination.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a straightforward and rapid method for the qualitative analysis and purity screening of nicotinic acid derivatives. While specific studies on this compound are not widely available, methods for related compounds like nicotinic acid and its amide provide a strong basis for its analysis. nih.govresearchgate.net TLC can effectively separate the parent compound from potential impurities or degradation products. researchgate.net

For the analysis of nicotinic acid derivatives, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. researchgate.netresearchgate.net The mobile phase composition is critical for achieving good separation and is typically a mixture of a polar organic solvent and a non-polar solvent, with the polarity adjusted to optimize the retention factor (Rf) values. For instance, a mobile phase of chloroform (B151607) and ethanol (B145695) (2:3, v/v) has been used for N-(hydroxymethyl)nicotinamide. researchgate.net Densitometric scanning at a UV wavelength where the compound absorbs, such as 260 nm, allows for semi-quantitative or quantitative analysis. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 | researchgate.netresearchgate.net |

| Mobile Phase (Example) | Chloroform-Ethanol (2:3, v/v) | researchgate.net |

| Detection | UV light at 260 nm | researchgate.net |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Pressure Liquid Chromatography (UPLC), are the preferred methods for the precise quantitative analysis and purity determination of this compound and its related compounds. nih.gov These techniques offer high resolution, sensitivity, and reproducibility. nih.gov

Reversed-phase HPLC is the most common mode of separation for nicotinic acid and its derivatives. nih.govnih.gov A C18 column is frequently employed as the stationary phase. nih.gov The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The pH of the mobile phase is a critical parameter to control the ionization and retention of the acidic analyte. Isocratic or gradient elution can be used to achieve optimal separation. nih.gov UV detection is commonly set at a wavelength of around 238 nm or 262 nm. researchgate.netnih.gov UPLC, with its smaller particle size columns, offers faster analysis times and improved resolution. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Inertsil® ODS-3 C18 (4.6 × 150 mm, 5 μm) | nih.gov |

| Mobile Phase | Acetonitrile: Methanol: 25 mM Potassium Dihydrogen Phosphate Buffer (pH 2.86) (48:30:22, v/v/v) | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detection | UV at 238 nm | nih.gov |

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), can be employed for the analysis of nicotinic acid derivatives, although it is generally less common than HPLC for such polar compounds. A significant challenge for the GC analysis of compounds like this compound is their low volatility and thermal lability.

To overcome these limitations, derivatization is typically required to convert the polar carboxylic acid and hydroxyl groups into more volatile and thermally stable esters and ethers. For instance, nicotinic acid can be derivatized to its methyl ester, methyl nicotinate (B505614), for GC analysis. nih.gov This derivatization step can be optimized in terms of reaction time and temperature. nih.gov Following derivatization, the sample is injected into the GC, where it is separated on a capillary column and detected by a Flame Ionization Detector (FID). nih.gov While a sensitive technique, the need for derivatization adds a step to the sample preparation process. nih.gov

Advanced Mass Spectrometry Applications for Compound Analysis and Metabolite Profiling

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive identification and quantification of this compound and its metabolites in complex biological matrices. nih.gov The high sensitivity and specificity of LC-MS/MS make it the method of choice for bioanalytical studies. nih.gov

In a typical LC-MS/MS workflow, the analyte is first separated by HPLC or UPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like nicotinic acid derivatives, and it can be operated in either positive or negative ion mode. nih.gov Tandem mass spectrometry (MS/MS) is used for quantification, where a specific precursor ion of the target compound is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity. nih.gov For example, in the analysis of nicotinic acid, the fragmentation transition of m/z 124.1 → 80.1 in positive ESI mode is monitored. nih.gov This approach allows for the development of robust and sensitive methods for determining the compound and its metabolites in plasma and other biological fluids. nih.govnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Example Precursor → Product Ion (for Nicotinic Acid) | m/z 124.1 → 80.1 | nih.gov |

Future Research Directions and Translational Perspectives of 6 4 Hydroxyphenyl Nicotinic Acid Pre Clinical

Rational Design and Synthesis of Novel 6-(4-Hydroxyphenyl)nicotinic Acid Analogs

The rational design and synthesis of novel analogs based on the this compound scaffold is a primary avenue for future research. Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds for enhanced potency and selectivity. researchgate.net By systematically modifying the core structure, researchers can probe the chemical features essential for biological activity.

Future synthetic strategies could draw inspiration from established methodologies for other nicotinic acid derivatives. For instance, structural modifications of lead compounds have successfully yielded potent inhibitors of hypoxia-inducible factor-1alpha (HIF-1α), a key target in cancer therapy. nih.gov Similarly, the synthesis of various nicotinic acid derivatives has been pursued to develop new anti-inflammatory agents with improved safety profiles. nih.gov The core structure of this compound offers several sites for chemical modification, including the carboxylic acid group, the pyridine (B92270) ring, and the hydroxyphenyl moiety.

Table 1: Potential Strategies for Analog Design of this compound

| Modification Site | Strategy | Potential Outcome | Rationale/Example from Related Compounds |

|---|---|---|---|

| Carboxylic Acid Group | Esterification, Amidation | Altered solubility, cell permeability, and prodrug potential | Synthesis of nicotinic acid esters and amides is a common strategy to modulate pharmacokinetic properties. researchgate.net |

| Pyridine Ring | Introduction of substituents (e.g., halogens, alkyl groups) | Modified electronic properties and binding interactions | Halogenation of the nicotinic acid ring has been used to create herbicidal compounds. ebi.ac.uk Methyl substitution can also influence activity. nih.govchemicalbook.com |

| Hydroxyphenyl Group | Alteration of the hydroxyl position, introduction of other substituents | Modified hydrogen bonding capacity and target specificity | The position of substituents on aryl rings is critical for the activity of many kinase inhibitors and anti-inflammatory agents. researchgate.net |

| Core Scaffold | Bioisosteric replacement of the carboxylic acid (e.g., with a tetrazole) | Improved metabolic stability and binding affinity | Tetrazole is a well-known bioisostere for the carboxylic acid group in drug design. |

These synthetic explorations, guided by computational modeling and molecular docking, could generate a library of novel analogs. nih.gov This library would be essential for systematic screening to identify compounds with superior preclinical characteristics.

Exploration of New Pre-clinical Therapeutic Applications beyond Antimicrobial Activity

While many heterocyclic compounds are investigated for antimicrobial properties, the nicotinic acid framework is associated with a wide array of pharmacological effects, suggesting that this compound and its future analogs warrant investigation in other therapeutic areas. nih.gov Nicotinic acid itself is a well-known lipid-modifying drug used to treat dyslipidemia. nih.govnih.govnih.gov

Future preclinical studies should explore the potential of this compound in areas where other nicotinic acid derivatives have shown promise.

Anti-inflammatory Effects: Two innovative series of compounds derived from a nicotinic acid scaffold were synthesized and showed significant anti-inflammatory activity by inhibiting inflammatory cytokines like TNF-α, IL-6, iNOS, and COX-2 in macrophage cells. nih.gov Preclinical models, such as carrageenan-induced paw edema in rats, could be employed to assess the anti-inflammatory potential of this compound analogs. nih.gov

Cardiovascular Effects: Nicotinic acid is known to be an effective lipid-lowering drug and a cutaneous vasodilator. nih.govnih.gov Analogs such as 2-(1-adamantylthio)nicotinic acid have demonstrated dose-dependent vasorelaxant properties. nih.gov Investigating the effects of this compound on vascular tone and lipid metabolism could uncover new applications in cardiovascular disease. nih.gov

Anticancer Potential: As mentioned, structural modification of nicotinic acid analogs has led to the development of potent inhibitors of HIF-1α, a protein implicated in tumor survival and progression. nih.gov Screening this compound derivatives for their ability to inhibit cancer cell proliferation and related pathways is a logical next step.

Antioxidant Activity: Certain thionicotinic acid analogs have been shown to possess both vasorelaxant and antioxidant properties. nih.gov Given the role of oxidative stress in numerous pathologies, evaluating the antioxidant capacity of this compound is a valuable research direction.

Table 2: Potential Preclinical Therapeutic Applications for Investigation

| Therapeutic Area | Specific Target/Pathway | Rationale based on Related Compounds |

|---|---|---|

| Inflammation | COX-2, TNF-α, IL-6 | Nicotinic acid derivatives have demonstrated potent anti-inflammatory activity. nih.gov |

| Cardiovascular Disease | Lipid Metabolism (e.g., HDL, LDL), Vascular Relaxation | Nicotinic acid is a clinical agent for dyslipidemia; analogs show vasorelaxant effects. nih.govnih.govnih.gov |

| Oncology | HIF-1α, Cell Proliferation Pathways | Analogs have been developed as potent HIF-1α inhibitors. nih.gov |

| Neuroprotection | Oxidative Stress, NAD+ Metabolism | Niacin plays a crucial role in the central nervous system, and its derivatives are explored for neurodegenerative diseases. nih.gov |

Development of Advanced Methodologies for Mechanistic Elucidation in Biological Systems

Understanding the precise mechanism of action is critical for the translation of any preclinical candidate. Future research must employ advanced methodologies to elucidate how this compound interacts with biological systems.

A key example comes from the study of 6-hydroxynicotinate 3-monooxygenase (NicC), a bacterial enzyme involved in nicotinic acid degradation. Researchers used a combination of steady-state kinetics, ligand-binding analyses, and X-ray crystallography to unravel its catalytic mechanism. nih.govnih.gov These studies identified critical amino acid residues (Tyr215 and His47) for substrate binding and catalysis, providing a detailed molecular picture of the enzyme's function. nih.gov

For this compound, once a biological activity is confirmed (as per section 7.2), similar advanced approaches can be applied:

Target Identification: Techniques such as affinity chromatography, chemical proteomics, and yeast three-hybrid screening can be used to identify the direct protein targets of the compound.

Biophysical Characterization: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein.

Structural Biology: X-ray crystallography or cryo-electron microscopy (cryo-EM) can be used to solve the three-dimensional structure of the compound bound to its target, revealing the specific molecular interactions that drive its activity. nih.gov

Kinetic and Mutagenesis Studies: For enzymatic targets, detailed kinetic analyses combined with site-directed mutagenesis can pinpoint the functional significance of specific residues in the active site, as was done for the NicC enzyme. nih.gov

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a systems-level understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. Proteomics, transcriptomics, and metabolomics can provide an unbiased, global view of the cellular response to compound treatment, revealing novel mechanisms and potential off-target effects.

The study of nicotine (B1678760) catabolism in the bacterium Paenarthrobacter nicotinovorans serves as an excellent model for this approach. nih.govnih.gov Using nanoLC-MS/MS-based proteomics, researchers identified 801 proteins whose expression levels changed when the bacterium was grown on nicotine. nih.gov This allowed them to link previously uncharacterized genes on the pAO1 megaplasmid to the nicotine degradation pathway and to hypothesize new enzymatic functions, such as a polyketide cyclase involved in ring hydrolysis. nih.govnih.gov

A similar strategy can be applied to this compound:

Proteomics: Human cells (e.g., liver cells, macrophages) could be treated with the compound, followed by quantitative proteomic analysis (e.g., using TMT or SILAC labeling) to identify all proteins that are up- or down-regulated. This could reveal entire pathways affected by the compound.

Transcriptomics: RNA-sequencing (RNA-Seq) can be performed in parallel to measure changes in gene expression at the mRNA level, providing insight into the transcriptional regulation induced by the compound.

Metabolomics: By analyzing the cellular metabolome, researchers can identify changes in small molecule metabolites, which can provide direct evidence of altered enzyme activity and metabolic flux.

This multi-omics approach would generate a comprehensive biological profile of this compound, facilitating mechanism-of-action studies and the identification of potential biomarkers for its activity.

Investigation of Environmental and Ecological Roles (e.g., Microbial Degradation Pathways)

Understanding the environmental fate of a novel chemical entity is an increasingly important aspect of preclinical development. Investigating the microbial degradation of this compound can provide insights into its environmental persistence and potential for bioremediation.

The degradation of nicotinic acid and its derivatives by microorganisms is well-documented. Several bacterial and fungal species have evolved pathways to utilize these compounds as carbon and nitrogen sources. nih.govnih.gov

In the fungus Aspergillus nidulans, nicotinic acid is first hydroxylated to 6-hydroxynicotinic acid, which is then converted to 2,5-dihydroxypyridine (B106003) by the monooxygenase HxnX. nih.gov

In aerobic bacteria like Pseudomonas fluorescens, 6-hydroxynicotinic acid is a known intermediate in the oxidation of nicotinic acid. nih.govnih.gov The enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) plays a key role in this pathway by catalyzing a decarboxylative hydroxylation. nih.gov

The degradation of related phenolic compounds, such as 4-hydroxyphenylacetic acid, has also been characterized in bacteria like Acinetobacter and Pseudomonas putida, proceeding through ring-fission dioxygenases. nih.gov

Future research on this compound should investigate:

Biodegradability: Can soil or water microorganisms degrade this compound? This can be tested by incubating the compound with environmental microbial consortia.

Degradation Pathways: If degradation occurs, the metabolic intermediates can be identified using techniques like HPLC and mass spectrometry to elucidate the enzymatic pathway. It is plausible that degradation could proceed via hydroxylation of the pyridine ring (similar to nicotinic acid) or cleavage of the phenyl ring (similar to other phenolic compounds).

Isolation of Degrading Microbes: Microorganisms capable of using this compound as a sole carbon source could be isolated and characterized, potentially leading to the discovery of novel enzymes with biotechnological applications.

Table 3: Microorganisms and Pathways for Degradation of Related Compounds

| Organism | Compound Degraded | Key Enzyme/Intermediate | Reference |

|---|---|---|---|

| Aspergillus nidulans | Nicotinic Acid | 6-hydroxynicotinic acid; 2,5-dihydroxypyridine | nih.gov |

| Pseudomonas fluorescens | Nicotinic Acid | 6-hydroxynicotinic acid | nih.gov |

| Bordetella bronchiseptica | 6-hydroxynicotinic acid | NicC (6-hydroxynicotinate 3-monooxygenase) | nih.gov |

| Acinetobacter sp. | 4-hydroxyphenylacetic acid | 3,4-dihydroxyphenylacetic acid; Ring-fission dioxygenase | nih.gov |

Q & A

What are the key synthetic routes for 6-(4-Hydroxyphenyl)nicotinic acid?

A common approach involves introducing substituents to the nicotinic acid core using organolithium reagents. For example, phenyllithium can be added to pyridyl-oxazoline intermediates, followed by oxidation and deprotection to yield 4-substituted nicotinic acids. This method has been adapted for synthesizing aryl-substituted derivatives, including those with hydroxyphenyl groups . Optimization of reaction conditions (e.g., inert atmosphere, temperature control) is critical to minimize oxidation of the phenolic moiety .

How can researchers optimize the yield of this compound under varying pH conditions?

Studies on structurally related compounds indicate that pH significantly influences reaction pathways. For instance, maintaining pH <12.5 prevents hydrolysis of intermediates and favors the formation of the desired product over side products like carboxylic acid derivatives . Adjusting pH with buffered solutions during synthesis and purification stages can enhance yield by stabilizing the hydroxyl group against nucleophilic attack .

Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR elucidate substitution patterns on the aromatic rings, with the hydroxyl proton showing characteristic deshielding (~9-10 ppm) .

- Mass Spectrometry (MS): Electron ionization GC/MS provides molecular ion peaks and fragmentation patterns for structural confirmation, as demonstrated in analyses of hydroxylated aromatic acids .

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., -OH stretch ~3200 cm⁻¹, C=O stretch ~1700 cm⁻¹) .

What strategies mitigate instability of this compound in aqueous solutions?

- Storage: Keep at 0–6°C in amber vials to prevent photodegradation and thermal decomposition .

- pH Control: Avoid alkaline conditions (pH >10) to reduce hydrolysis of the nicotinic acid moiety .

- Lyophilization: Freeze-drying improves long-term stability by removing water, which can catalyze degradation .

How does the 4-hydroxyphenyl group influence the compound's reactivity and solubility?

The phenolic hydroxyl group increases susceptibility to oxidation, necessitating inert atmospheres (e.g., N₂) during synthesis . It also enhances hydrogen bonding, improving aqueous solubility compared to non-hydroxylated analogs. However, the group may reduce lipid membrane permeability, impacting bioavailability in pharmacological studies .

What computational methods support the design of analogs with improved receptor binding?

Molecular docking studies using retinoid X receptor (RXR) crystal structures have guided the design of nicotinic acid derivatives. Substituent positioning at the 4-hydroxyphenyl group correlates with agonist activity; for example, bulkier groups increase steric hindrance but may enhance selectivity . Density functional theory (DFT) calculations predict electronic effects of substituents on binding affinity .

What handling protocols are recommended for this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use P95 respirators, nitrile gloves, and chemical-resistant aprons to avoid dermal or inhalation exposure .

- Ventilation: Conduct reactions in fume hoods to minimize airborne particulates .

- Waste Disposal: Neutralize acidic waste with bicarbonate before disposal to prevent environmental contamination .

How do contradictory logP values in literature impact formulation development?

Discrepancies in reported logP values (e.g., 1.2 vs. 1.8) necessitate validation via reversed-phase HPLC under standardized conditions (C18 column, acetonitrile/water mobile phase). Consistent measurement protocols ensure accurate predictions of membrane permeability and guide formulation strategies (e.g., nanoemulsions for low-solubility derivatives) .

Which catalytic systems enhance coupling reactions involving this compound?

Palladium catalysts (e.g., Pd(PPh₃)₄) under Suzuki-Miyaura conditions efficiently mediate cross-couplings between brominated nicotinic acid derivatives and aryl boronic acids. Ligand selection (e.g., SPhos) improves yields in reactions with sterically hindered partners .

What in vitro assays evaluate the metabolic stability of this compound?

- Hepatocyte Incubation: Quantify parent compound depletion using LC-MS/MS to estimate hepatic clearance rates .

- Microsomal Stability Assays: Monitor CYP450-mediated metabolism with NADPH cofactors .

- Plasma Protein Binding: Equilibrium dialysis or ultrafiltration assesses bioavailability limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.